molecular formula C24H22N4O3 B11297907 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide

Cat. No.: B11297907
M. Wt: 414.5 g/mol
InChI Key: BKLMJECQDTXPAI-UHFFFAOYSA-N
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Description

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a phenoxy group, and a pyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group.

    Incorporation of the Pyridine Moiety: The pyridine moiety is often introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and organometallic compounds are used under conditions that may include the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield benzoic acid derivatives, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and pyridine moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide
  • 2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide

Uniqueness

What sets 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the phenyl ring, for example, can affect its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(1-pyridin-3-ylethyl)acetamide

InChI

InChI=1S/C24H22N4O3/c1-16-5-7-18(8-6-16)23-27-24(31-28-23)19-9-11-21(12-10-19)30-15-22(29)26-17(2)20-4-3-13-25-14-20/h3-14,17H,15H2,1-2H3,(H,26,29)

InChI Key

BKLMJECQDTXPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC(C)C4=CN=CC=C4

Origin of Product

United States

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